4-(Benzofuran-3-yl)-piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-benzofuran-3-yl)piperidine |
InChI |
InChI=1S/C13H15NO/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI Key |
SGXJQITXMGDLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Benzofuran-Piperidine Frameworks
The creation of complex molecules containing both benzofuran (B130515) and piperidine (B6355638) moieties relies on established and innovative synthetic strategies. These can be broadly categorized into methods for building each heterocyclic core and the techniques used to link them together.
The benzofuran core is a prevalent feature in many natural products and pharmacologically active compounds, leading to the development of numerous synthetic routes. A primary strategy involves the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. This can be achieved through various pathways, including transition-metal catalyzed reactions and acid-catalyzed cyclizations.
Palladium- and copper-based catalysts are frequently used to facilitate the formation of the furan (B31954) ring. For instance, a Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, provides a direct route to substituted benzofurans. Another powerful method is the palladium-catalyzed tandem Heck reaction/oxidative cyclization of 2-hydroxystyrenes with iodobenzenes. Additionally, iron(III) chloride has been employed to mediate the intramolecular cyclization of electron-rich aryl ketones, forming the C–O bond necessary to complete the benzofuran ring.
Table 1: Selected Synthetic Methods for the Benzofuran Moiety
| Method | Starting Materials | Catalyst/Reagent | Key Features |
| Intramolecular Cyclization | o-Allylphenols | PdCl₂(C₂H₄)₂ | Oxidative cyclization. |
| Sonogashira Coupling/Cyclization | 2-Iodophenols, Terminal Alkynes | Pd-Cu/C | Heterogeneous catalyst, often in water. |
| FeCl₃-Mediated Cyclization | Electron-rich Aryl Ketones | FeCl₃ | Direct oxidative aromatic C–O bond formation. |
| Acid-Catalyzed Annulation | Phenols, α-Methoxy-β-ketoesters | Perchloric Acid (HClO₄) | Water presence influences reaction to favor benzofuran. |
| Radical Coupling Cascade | 2-Iodophenyl Allenyl Ethers | Strong Base (e.g., LDA) | Transition-metal-free intermolecular radical coupling. nih.gov |
The piperidine ring is a fundamental scaffold in medicinal chemistry. Its synthesis and functionalization can be achieved through several robust methods. One of the most common approaches is the hydrogenation of a pre-formed pyridine ring. This method is highly effective but requires careful selection of catalysts (such as palladium, platinum, or rhodium) and conditions to ensure complete saturation without affecting other functional groups.
More advanced techniques involve the direct C-H functionalization of an existing piperidine ring. This allows for the site-selective introduction of substituents. For example, rhodium-catalyzed C-H insertion reactions can be used to install functional groups at specific positions, with the regioselectivity controlled by the choice of catalyst and directing groups on the piperidine nitrogen. Intramolecular cyclization strategies, where a nitrogen-containing acyclic precursor is cyclized to form the piperidine ring, are also widely used, offering control over stereochemistry.
Table 2: Methods for Piperidine Ring Synthesis and Functionalization
| Method | Precursor/Substrate | Catalyst/Reagent | Description |
| Pyridine Hydrogenation | Substituted Pyridines | Pd/C, Rh/C, PtO₂ | Catalytic reduction of the aromatic ring to a saturated piperidine. |
| C-H Functionalization | N-Protected Piperidines | Rhodium catalysts (e.g., Rh₂(OAc)₄) | Direct, site-selective introduction of functional groups onto the piperidine ring. byjus.com |
| Intramolecular Cyclization | Acyclic Aminoalkenes | Palladium catalysts | Intramolecular aminotrifluoromethanesulfinyloxylation of alkenes can lead to 6-endo-cyclized piperidines. organic-chemistry.org |
| [3+2] and [4+2] Annulations | Alkenes, Bifunctional Reagents | Not specified | Divergent intermolecular coupling strategies to access N-heterocycles. figshare.com |
Connecting the benzofuran and piperidine scaffolds is a critical step that defines the final architecture of the molecule. The choice of strategy depends on the pre-existing functionalization of each heterocyclic unit.
One common approach is nucleophilic substitution , where a functionalized piperidine acts as a nucleophile. For instance, the nitrogen atom of piperidine can displace a leaving group on the benzofuran moiety. A well-documented example involves the N-alkylation of a benzofuran-2-carboxamide with a 1-(3-iodopropyl)piperidine side chain, forming a C-N bond that links the two systems. nih.gov
Transition metal-catalyzed cross-coupling reactions offer a versatile method for forming a direct C-C bond between the two rings. A plausible route involves a Suzuki or Stille coupling between a 3-halobenzofuran (e.g., 3-bromobenzofuran) and a suitably functionalized piperidine, such as a piperidinylboronic ester or stannane.
Another advanced strategy is the directed C–H functionalization of the benzofuran ring. By installing a directing group on the benzofuran (often at the C2 position), a palladium catalyst can selectively activate the C-H bond at the C3 position for arylation or alkylation, enabling the direct coupling with a piperidine derivative.
Targeted Synthesis of 4-(Benzofuran-3-yl)-piperidine
While general strategies provide a toolbox for constructing benzofuran-piperidine frameworks, the targeted synthesis of this compound requires a specific and optimized sequence of reactions. A plausible and efficient route involves the creation of the C3-C4 bond between the benzofuran and piperidine rings using a Grignard reaction, followed by subsequent transformations.
A proposed synthetic pathway begins with the preparation of a Grignard reagent from 3-bromobenzofuran. This organometallic intermediate can then react with a protected 4-piperidone derivative, such as N-Boc-4-piperidone. This nucleophilic addition reaction forms a tertiary alcohol. The subsequent steps involve an acid-catalyzed dehydration to form an endocyclic enamine intermediate, which rearranges to the more stable 4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine. Finally, catalytic hydrogenation reduces the double bond, and removal of the Boc protecting group yields the target compound, this compound.
The efficiency of the targeted synthesis depends on the optimization of each step.
Grignard Reaction: The formation of 3-benzofuranylmagnesium bromide from 3-bromobenzofuran and magnesium turnings is typically performed in anhydrous diethyl ether or tetrahydrofuran (THF). The subsequent addition to N-Boc-4-piperidone is carried out at low temperatures (e.g., 0 °C) to control reactivity. Grignard reactions with ketones are generally high-yielding, often exceeding 80%. organic-chemistry.orglibretexts.org
Dehydration and Hydrogenation: The acid-catalyzed dehydration of the resulting tertiary alcohol can be achieved using a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid in a solvent such as toluene, often with heating to remove water. The subsequent hydrogenation of the tetrahydropyridine intermediate is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Deprotection: The final removal of the N-Boc protecting group is accomplished under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), usually proceeding to completion with high yields.
Controlling selectivity is paramount in the synthesis of this compound.
Regioselectivity: The choice of starting with 3-bromobenzofuran definitively establishes the point of connection at the C3 position of the benzofuran ring. If a direct electrophilic substitution on the unsubstituted benzofuran ring were attempted (e.g., a Friedel-Crafts reaction), regioselectivity would be a significant challenge. Electrophilic attack on benzofuran can occur at either the C2 or C3 position, and the outcome is highly dependent on the reaction conditions and the nature of the electrophile. stackexchange.comechemi.com While some reactions like formylation favor the C2 position, the use of a pre-functionalized starting material like 3-bromobenzofuran circumvents this ambiguity. stackexchange.comnih.gov The Grignard approach ensures that the piperidine moiety is introduced exclusively at the desired C3 position.
Chemoselectivity: The primary chemoselectivity challenge lies in the Grignard reaction. Grignard reagents are strong bases and nucleophiles. The piperidine nitrogen is basic and must be protected (e.g., as its N-Boc derivative) to prevent it from reacting with the Grignard reagent, which would quench it. The Boc protecting group is stable to the basic/nucleophilic conditions of the Grignard reaction but is easily removed under the acidic conditions used in the final deprotection step. This orthogonality is crucial for the success of the synthetic sequence.
Derivatization and Analogue Synthesis
The structural versatility of this compound allows for a wide range of chemical modifications, enabling the synthesis of diverse analogues with potentially enhanced biological activities. These modifications can be broadly categorized into alterations of the benzofuran ring system, the piperidine ring and its nitrogen atom, and the creation of hybrid structures.
Modifications on the Benzofuran Ring System
The benzofuran moiety of this compound offers several positions for chemical modification, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a variety of functional groups, influencing the electronic and steric properties of the molecule.
Electrophilic substitution reactions on the benzofuran ring are guided by the electron-donating nature of the oxygen atom, which activates the ring towards electrophiles. The regioselectivity of these reactions is a key consideration. Attack at the 2-position can lead to a resonance-stabilized intermediate where the positive charge is delocalized onto the benzene ring. stackexchange.com Conversely, attack at other positions can also occur, and the outcome is often influenced by the specific electrophile and reaction conditions. Common electrophilic substitution reactions include:
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the benzofuran ring can serve as a handle for further functionalization through cross-coupling reactions.
Nitration: The introduction of a nitro group can be achieved using nitrating agents, providing a precursor for the synthesis of amino-benzofuran derivatives. researchgate.net
Metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of substituted benzofurans. researchgate.net These reactions, often employing palladium, copper, or gold catalysts, enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the benzofuran ring. mdpi.comrsc.org For instance, a bromine atom introduced onto the benzofuran ring can be utilized in Suzuki or Heck reactions to introduce new aryl or vinyl groups, respectively. nih.gov
Modifications on the Piperidine Ring and Nitrogen Atom
The piperidine moiety, particularly its secondary amine nitrogen, is a prime site for derivatization in the this compound scaffold. These modifications are crucial for modulating the compound's polarity, basicity, and ability to interact with biological targets.
N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netgoogle.com This reaction introduces alkyl chains of varying lengths and branching, which can impact the compound's lipophilicity and steric profile. Reductive amination, another key method, involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives. researchgate.net
N-Acylation: Acylation of the piperidine nitrogen to form amides is another common modification. semanticscholar.org This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides. The resulting amides can introduce a wide range of functional groups and can alter the hydrogen bonding capabilities of the molecule.
| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl | researchgate.net |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl | researchgate.net |
| N-Acylation | Acyl chloride, Base (e.g., DIPEA), Solvent (e.g., CH2Cl2) | N-Acyl (Amide) | semanticscholar.org |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl | rsc.org |
Hybrid Structures and Conjugates
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been extensively applied to this compound. This strategy aims to create novel compounds with enhanced or dual biological activities.
Researchers have synthesized hybrid molecules by linking the this compound core to other heterocyclic systems, such as pyrazole, thiazole, or triazine. scienceopen.comresearchgate.net These hybrid structures often exhibit synergistic effects, where the combined molecule displays improved efficacy compared to the individual components. The synthesis of these hybrids typically involves multi-step reaction sequences, often culminating in a coupling reaction to join the two heterocyclic moieties.
Analytical Research Techniques for Compound Characterization
The unambiguous characterization of this compound and its derivatives is essential for confirming their structure and assessing their purity. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.
Spectroscopic Analysis in Research Contexts
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of this compound derivatives. 1H NMR provides information about the chemical environment of protons, their multiplicity, and their spatial relationships. The signals for the aromatic protons on the benzofuran ring and the protons on the piperidine ring appear in distinct regions of the spectrum. nih.gov 13C NMR provides information about the carbon skeleton of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the N-H stretching vibration of the piperidine ring and the C=O stretching vibration in acylated derivatives can be readily identified. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. mdpi.com
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures.
Pharmacological Investigations and Mechanism of Action Studies Preclinical
Receptor Binding and Affinity Profiling
Histamine Receptors (e.g., H3R)
In preclinical evaluations, derivatives of the benzofuran-piperidine scaffold have been investigated for their affinity towards histamine receptors. Specifically, compounds incorporating a benzofuran (B130515) moiety attached to a piperidine (B6355638) ring have been assessed as potential histamine H3 receptor (H3R) antagonists. nih.govacs.org The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and wakefulness-promoting agents. nih.govwikipedia.org
Studies on 4-oxypiperidine ethers, where a benzofuran-2-ylmethyl group is attached to the piperidine nitrogen, have identified compounds with nanomolar affinity for the human H3R. nih.govacs.org Molecular docking studies of these analogs suggest that the benzofuranyl moiety can engage in π–π stacking interactions with aromatic residues like Trp402 within the receptor's binding pocket, while the protonated nitrogen of the piperidine ring forms a crucial salt bridge with an aspartate residue (Asp114). nih.gov However, specific binding data for compounds with a direct carbon-carbon linkage between the 3-position of the benzofuran and the 4-position of the piperidine are not extensively detailed in the reviewed literature.
Opioid Receptors (μ, δ, κ)
Investigations into C-alkylated analogs of spiro[benzofuran-3(2H),4'-1'-methylpiperidine-7-ol], a compound structurally related to 4-(benzofuran-3-yl)-piperidine, have revealed significant affinity for the μ-opioid receptor. nih.gov The parent spiro compound was identified as a weak μ-opioid ligand. However, the introduction of small alkyl groups at the 2-position of the benzofuran ring or the 3'-position of the piperidine ring resulted in a marked enhancement of μ-receptor affinity. nih.gov
Notably, the cis-3'-methyl analog demonstrated a potency nearly equivalent to that of morphine. nih.gov This increase in affinity is believed to be linked to a conformational preference for a phenyl-axial orientation, which is favored by the more potent analogs. nih.gov In contrast, the parent compound and the less active trans-3'-methyl analog tend to adopt a phenyl-equatorial conformation. nih.gov
| Compound | Modification | μ-Opioid Receptor Affinity |
|---|---|---|
| Spiro[benzofuran-3(2H),4'-1'-methylpiperidine-7-ol] (Parent Compound) | None | Weak |
| 2-Methyl Analog | Methyl group at C2 of benzofuran | Enhanced |
| 2-Ethyl Analog | Ethyl group at C2 of benzofuran | Enhanced |
| cis-3'-Methyl Analog | Methyl group at C3' of piperidine (cis) | Greatly Enhanced (Potency near morphine) |
| trans-3'-Methyl Analog | Methyl group at C3' of piperidine (trans) | Weak |
Dopamine Receptors (e.g., D2R)
The benzofuran-piperidine scaffold has been explored in the context of dopamine receptor antagonism. Studies on a series of benzofuran compounds structurally analogous to the selective D2/D3 receptor antagonist L-741,626 showed that these derivatives bind to D2-like dopamine receptors. nih.gov Specifically, the benzofuran analogs in this series were found to bind non-selectively to both D2 and D3 dopamine receptors. nih.gov Replacing the indole ring of the parent compounds with a benzofuran ring generally led to a reduction in D2 binding affinity and selectivity over the D3 receptor subtype. nih.govnih.gov
Sigma Receptors (σ1, σ2)
Derivatives of the benzofuran-piperidine framework have demonstrated significant and often selective affinity for sigma receptors. In particular, spiro[isobenzofuran-1,4'-piperidine] and related structures have been a focus of such investigations. acs.orgnih.gov
One study on spiro[ nih.govbenzofuran-1,4'-piperidines] with carbon-based substituents at the 3-position of the benzofuran ring highlighted their binding properties at σ1 and σ2 receptors. acs.org These compounds generally displayed a higher affinity for the σ1 receptor compared to the σ2 receptor. The introduction of a cyano group at the 3-position resulted in compounds with high σ1 receptor affinity and selectivity. For instance, a spirobenzofuran nitrile analog showed potent σ1 affinity, demonstrating the importance of substitution at this position for modulating receptor interaction. acs.org
In a separate study, novel benzofuran-2-carboxamide ligands featuring an N-(3-(piperidin-1-yl)propyl) substituent were synthesized and shown to be selective ligands for sigma receptors. nih.gov One derivative, KSCM-1, which included methoxy (B1213986) groups on the benzofuran ring, exhibited high affinity for the σ1 receptor with a Ki value of 27.5 nM and a 19-fold selectivity over the σ2 receptor. nih.gov
| Compound Class | Example Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ1 vs σ2) |
|---|---|---|---|---|
| Spiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile | Compound 5 | 1.54 nM | >1500 nM | ~1030-fold |
| Benzofuran-2-carboxamide | KSCM-1 | 27.5 nM | 528 nM | 19-fold |
| Benzofuran-2-carboxamide | KSCM-11 | 34 nM | 41 nM | Not significant |
Other Receptor Targets
To assess the selectivity of the benzofuran-piperidine scaffold, lead compounds are often screened against a panel of other CNS receptors. For example, the selective σ1 ligand KSCM-1, a benzofuran-2-carboxamide derivative, was evaluated in a secondary binding assay against various non-sigma receptors. nih.gov The compound showed no significant affinity for a range of targets, with Ki values reported to be 945 nM at the Alpha2A adrenergic receptor and 7,612 nM at the 5-HT3 serotonin receptor, underscoring its selectivity for the sigma receptor target. nih.gov
Enzyme Inhibition Studies
The benzofuran-piperidine scaffold has also been investigated for its potential to inhibit various enzymes implicated in disease processes. A series of benzofuran piperidine derivatives were designed and evaluated as multifunctional agents for Alzheimer's disease, with a focus on acetylcholinesterase (AChE) inhibition. researchgate.net Several of these compounds were identified as potent AChE inhibitors. researchgate.net
In a different line of research, benzofuran-piperazine hybrids were designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.govresearchgate.net Certain 3-(piperazinylmethyl)benzofuran derivatives demonstrated potent inhibitory activity against CDK2, with IC50 values in the nanomolar range (e.g., 40.91 nM and 41.70 nM for compounds 9h and 11d, respectively). nih.gov Additionally, benzofuran-azacyclic hybrids have been evaluated for inhibitory activity against both AChE and Beta-secretase 1 (BACE-1), another key enzyme in Alzheimer's disease pathology. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)
Benzofuran-based molecules have been identified as inhibitors of several protein kinases that play crucial roles in cellular signaling. nih.gov Among these, Glycogen Synthase Kinase-3β (GSK-3β) has been noted as a target. nih.gov Specific studies have focused on hybrid molecules that combine the benzofuran scaffold with other heterocyclic structures. For instance, novel oxindole/benzofuran hybrids have been designed and evaluated as potential dual inhibitors of both Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β for applications in oncology. nih.gov
Tubulin Polymerization
A significant area of investigation for benzofuran derivatives has been their effect on microtubule dynamics. Several studies have demonstrated that compounds incorporating the benzofuran moiety act as inhibitors of tubulin polymerization. mdpi.comnih.govscispace.com These agents typically bind to the colchicine site on tubulin, which disrupts the formation of the mitotic spindle—a critical structure for cell division. mdpi.comnih.gov This disruption leads to a halt in the cell cycle during mitosis and can ultimately trigger programmed cell death, or apoptosis. mdpi.comnih.govscispace.com
Research has shown that certain benzofuran derivatives can induce cell cycle arrest in the G2/M phase in cancer cell lines such as melanoma A375 and human liver cancer HepG2 cells. mdpi.comnih.govscispace.com For example, one study identified a benzofuran-2-ylethylidene aniline derivative (compound 6a) that demonstrated potent inhibition of tubulin polymerization, leading to the disruption of mitotic spindle formation and subsequent apoptosis in HepG2 cells. nih.govscispace.com
| Compound Type | Mechanism of Action | Observed Effect | Cell Line | Citation |
|---|---|---|---|---|
| Benzofuran derivatives (general) | Binds to colchicine site on tubulin | Inhibition of microtubule polymerization, disruption of mitotic spindles | General | mdpi.com |
| Benzofuran derivatives S1 and S22 | Tubulin polymerization inhibition | G2/M phase cell cycle arrest | A375 (melanoma) | mdpi.com |
| Benzofuran-2-ylethylidene aniline (Compound 6a) | Tubulin polymerization inhibition | Mitotic spindle disruption, G2/M phase arrest, apoptosis | HepG2 (liver cancer) | nih.govscispace.com |
| 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (Compound 17g) | Tubulin polymerization inhibition | Mitotic spindle disruption, G2/M phase arrest, apoptosis | A549 (lung cancer) | researchgate.net |
Acetylcholinesterase (AChE)
The benzofuran-piperidine scaffold has been a focus of research for developing agents to treat neurodegenerative conditions like Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE). researchgate.net AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; inhibiting this enzyme can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's. nih.gov
Several series of benzofuran-piperidine and benzofuran-piperazine derivatives have been synthesized and shown to possess potent AChE inhibitory activity. researchgate.netacs.orgmdpi.com In one study, a series of benzofuran piperidine derivatives were evaluated, with some compounds showing significant Aβ anti-aggregant properties in addition to AChE inhibition. researchgate.net Another investigation into benzofuran-azacyclic hybrids identified a compound containing a benzyl piperidine moiety (compound 4e) as having dual inhibitory activity against both AChE and BACE-1 enzymes. acs.orgnih.gov
| Compound Type | Compound ID | AChE IC₅₀ | Reference Drug | Reference Drug AChE IC₅₀ | Citation |
|---|---|---|---|---|---|
| Benzofuran-piperidine derivative | 3h | 21 µM | Not specified | Not specified | researchgate.net |
| Benzofuran-azacyclic hybrid (benzyl piperidine) | 4e | Dual inhibitor (IC₅₀ not specified) | Donepezil | IC₅₀ not specified | acs.orgnih.gov |
| Benzofuran-piperazine derivative | A4 | 11 µmol/L | Donepezil | Potency not specified | mdpi.com |
| Benzofuran-triazole hybrid | 10d | 0.55 ± 1.00 μM | Eserine | More potent than 10d | nih.gov |
Other Enzyme Targets
Beyond the primary targets, research has shown that molecules with the benzofuran-piperidine or benzofuran-piperazine structure can interact with other enzymes.
Beta-secretase 1 (BACE-1): As part of the multi-target approach to Alzheimer's disease, some benzofuran-azacyclic hybrids were designed to inhibit BACE-1 in addition to AChE. Compound 4m, containing an N-(2-hydroxyethyl)piperazine moiety, and compound 4e (benzyl piperidine) demonstrated effective dual inhibition of both enzymes. acs.orgnih.gov
Cyclin-Dependent Kinase 2 (CDK2): A series of 3-(piperazinylmethyl)benzofuran derivatives were developed as novel type II CDK2 inhibitors. nih.gov Several of these compounds showed potent inhibitory activity against CDK2, with IC₅₀ values in the nanomolar range, comparable to the reference inhibitor staurosporine. nih.govresearchgate.net
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): Certain nitrile derivatives incorporating a benzofuran moiety have been evaluated for their anticancer activity, with some showing significant inhibitory effects on EGFR TK. semanticscholar.org
Polyketide Synthase 13 (Pks13): In the context of infectious diseases, benzofuran-based scaffolds have been identified as potential inhibitors of Pks13, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov
Functional Assays and Cellular Mechanisms
G-protein Coupled Receptor (GPCR) Signaling
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets for a significant portion of clinically used drugs. nih.gov The piperidine and piperazine (B1678402) rings are common structural motifs in ligands designed to interact with GPCRs. nih.govwikipedia.org For example, the selective dopamine D₃ receptor (a GPCR) ligands PG01037 and PG01042 are phenylpiperazine derivatives. nih.gov Similarly, Pitolisant, an antagonist/inverse agonist of the histamine H₃ receptor (a GPCR), contains a piperidine ring. wikipedia.org
While direct functional assays such as [³⁵S]GTPγS binding for this compound are not detailed in the provided research, the prevalence of the piperidine scaffold in known GPCR ligands suggests that benzofuran-piperidine derivatives could potentially modulate GPCR signaling pathways. nih.govwikipedia.org These assays are used to measure the activation of G proteins by GPCRs, where an agonist-bound receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Cell Cycle Modulation and Apoptosis Pathways (in vitro)
A recurring finding in the preclinical evaluation of benzofuran-based compounds is their ability to modulate the cell cycle and induce apoptosis, particularly in cancer cell lines. nih.govnih.govscispace.comresearchgate.net This cellular response is often a direct consequence of the inhibition of key molecular targets like tubulin or protein kinases.
Cell Cycle Arrest: As previously noted, the inhibition of tubulin polymerization by benzofuran derivatives disrupts mitotic spindle formation, leading to a robust arrest of cells in the G2/M phase of the cell cycle. mdpi.comnih.govscispace.comresearchgate.net Similarly, benzofuran derivatives that inhibit CDK2 have also been shown to induce cell cycle arrest. nih.gov
Induction of Apoptosis: Following cell cycle arrest, many benzofuran compounds trigger the intrinsic or extrinsic pathways of apoptosis. nih.gov The induction of apoptosis has been confirmed through various in vitro assays, including Annexin V-FITC staining, which detects the externalization of phosphatidylserine on the cell membrane—an early marker of apoptosis. nih.govresearchgate.net Studies have shown that treatment with 3-(piperazinylmethyl)benzofuran derivatives significantly increased the percentage of apoptotic cells in pancreatic cancer cell lines. nih.gov Furthermore, some derivatives were found to increase the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. semanticscholar.org
| Compound Type | Effect | Assay/Marker | Cell Line | Citation |
|---|---|---|---|---|
| Benzofuran tubulin inhibitors | Cell cycle arrest | G2/M phase accumulation | A375, HepG2, A549 | mdpi.comnih.govscispace.comresearchgate.net |
| 3-(piperazinylmethyl)benzofuran derivatives | Induction of apoptosis | Annexin V-FITC staining | Panc-1 (pancreatic cancer) | nih.govresearchgate.net |
| Benzofuran-isatin conjugate (5a) | Pro-apoptotic activity | Downregulation of Bcl-Xl, upregulation of Bax | HT29, SW620 (colorectal cancer) | nih.gov |
| Benzofuran-nitrile derivatives (3 and 11) | Induction of apoptosis | Increased caspase-3 levels (5.7- and 7.3-fold) | Not specified | semanticscholar.org |
| Benzofuran-nitrile derivatives (3 and 11) | Cell cycle arrest | G2/M phase arrest | Not specified | semanticscholar.org |
Amyloid-beta (Aβ) Anti-aggregation Properties
A series of benzofuran piperidine derivatives have been designed and synthesized as multifunctional agents with the potential to treat Alzheimer's disease by targeting the aggregation of amyloid-beta (Aβ) peptides. mdpi.comresearchgate.netnih.gov In vitro studies have shown that these compounds are effective Aβ anti-aggregants. mdpi.comresearchgate.netnih.gov
Notably, the most promising multifunctional Aβ anti-aggregants were identified as compounds 3a , 3h , and 3i . Among these, compound 3h was highlighted as a potent Aβ anti-aggregant. mdpi.comresearchgate.netnih.gov The lead compound, 3 , demonstrated a 45.45% inhibition of self-induced Aβ (25-35) aggregation. mdpi.comresearchgate.netnih.gov Further modifications to this lead structure resulted in derivatives with enhanced activity, such as compound 3h , which exhibited a 57.71% inhibition of self-induced Aβ (25-35) aggregation. mdpi.comresearchgate.netnih.gov
Molecular docking studies have been conducted to understand the binding interactions of these compounds with both Aβ monomers and Aβ fibrils, providing insight into the mechanism of their anti-aggregation activity. mdpi.comresearchgate.netnih.gov
Table 1: In Vitro Aβ Anti-aggregation Activity of Benzofuran Piperidine Derivatives
| Compound | Self-Induced Aβ (25-35) Aggregation Inhibition (%) |
|---|---|
| 3 | 45.45 |
| 3h | 57.71 |
This table presents the percentage of inhibition of self-induced amyloid-beta (25-35) aggregation by selected benzofuran piperidine derivatives in vitro.
Neuroprotection Mechanisms (in vitro)
Selected benzofuran piperidine derivatives have demonstrated neuroprotective properties in preclinical in vitro models. mdpi.comresearchgate.netnih.gov These compounds have been shown to prevent intracellular reactive oxygen species (ROS) formation and cell apoptosis induced by Aβ (25-35) peptides in SH-SY5Y cells. mdpi.comresearchgate.netnih.gov
The neuroprotective activity of these compounds was further evaluated by assessing their impact on lactate dehydrogenase (LDH) release and ATP production. mdpi.comresearchgate.netnih.gov Additionally, their ability to inhibit the binding of Aβ peptides to the cell membrane has been investigated. mdpi.comresearchgate.netnih.gov The most promising compounds, 3a , 3h , and 3i , were identified as having good neuroprotective activity alongside their Aβ anti-aggregant properties. mdpi.comresearchgate.netnih.gov
Antimicrobial Activity
The benzofuran scaffold is a core component of many synthetic compounds and natural products that exhibit a wide range of biological activities, including antimicrobial effects. nih.gov Research has shown that various benzofuran derivatives possess antibacterial and antifungal properties. nih.gov For instance, some benzofuran derivatives have demonstrated inhibitory activity against M. tuberculosis H37Rv strains, with certain compounds showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL. nih.gov Additionally, derivatives of benzofuran have been synthesized that show good antimicrobial activity against various bacteria and fungi. nih.gov
While the broader class of benzofuran derivatives has been investigated for antimicrobial properties, specific preclinical data on the antimicrobial activity of this compound was not available in the provided search results.
Anti-inflammatory Pathways
Benzofuran derivatives have been investigated for their anti-inflammatory potential. mdpi.com Research into new heterocyclic/benzofuran hybrids has shown that some of these compounds exhibit anti-inflammatory effects. mdpi.com For example, a piperazine/benzofuran hybrid, compound 5d , has been identified as a potent anti-inflammatory agent. mdpi.com This compound was found to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and tissues in in vivo models. mdpi.com The anti-inflammatory mechanism of this hybrid is suggested to be related to the NF-κB and MAPK signaling pathways. mdpi.com
Although these findings highlight the anti-inflammatory potential of benzofuran-containing hybrids, specific preclinical studies focusing on the anti-inflammatory pathways of this compound were not detailed in the provided search results.
Anticonvulsant Mechanisms
The piperidine nucleus is a structural feature in various compounds with central nervous system activity. Studies on piperine, a piperidine alkaloid, have suggested potential anticonvulsant mechanisms. nih.gov In silico predictions for piperine indicated possible sodium/calcium channel antagonism, GABA receptor agonism, or kainate receptor antagonistic properties as probable mechanisms for its anticonvulsant activity. nih.gov In vivo studies with piperine showed it could delay the onset of tonic-clonic convulsions in various seizure models, and in vitro whole-cell patch-clamp analysis pointed towards an inhibitory effect on Na+ channels. nih.gov
While these studies provide insight into the potential anticonvulsant mechanisms of piperidine-containing compounds, specific preclinical research on the anticonvulsant mechanisms of this compound is not available in the provided search results.
Antiviral Activity (e.g., Anti-HIV)
Derivatives of both benzofuran and piperidine have been explored for their antiviral properties, including activity against HIV. nih.govresearchgate.net For instance, novel pyrazole derivatives synthesized from 3-benzoylbenzofurans have been evaluated for their anti-HIV activities. nih.gov In these studies, two 3-benzoylbenzofurans, 3g and 4b , were identified as potent inhibitors in pseudovirus assays. nih.gov The mechanism of action for these compounds was determined to be non-nucleotide reverse transcriptase inhibition. nih.gov
Separately, piperidine-substituted purine derivatives have been developed and evaluated as potent antiviral agents, with some showing remarkable HIV inhibitory potencies in cellular assays. researchgate.net One such compound, FZJ13 , displayed anti-HIV-1 activity comparable to the established drug 3TC. researchgate.net
Despite these promising findings within the broader classes of benzofuran and piperidine derivatives, specific preclinical data on the anti-HIV or other antiviral activities of this compound were not found in the provided search results.
Structure Activity Relationship Sar Studies
Impact of Substituents on Pharmacological Activity
The pharmacological activity of 4-(benzofuran-3-yl)-piperidine derivatives is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) and piperidine (B6355638) rings, as well as the characteristics of any linking groups.
Substitutions on the benzofuran nucleus play a pivotal role in modulating the biological activity of this class of compounds. The electronic properties and the position of these substituents can significantly influence binding affinities to various biological targets.
For instance, in broader studies of benzofuran derivatives, the introduction of halogen atoms has been shown to enhance cytotoxic properties, which is attributed to their hydrophobic and electron-donating nature. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov Specifically, halogen substitution at the para position of an N-phenyl ring attached to the benzofuran core has been associated with maximum activity in some series. nih.gov
In the context of anticancer activity, the inclusion of hydrophilic groups containing heteroatoms, such as a piperidine ring, on the benzofuran structure has been found to improve the physicochemical properties of the compounds. nih.gov SAR studies on related benzofuran-piperazine hybrids have indicated that electron-withdrawing groups or halides like fluoro-, chloro-, and cyano- at the para position of a benzene (B151609) ring attached to the piperazine (B1678402) moiety can be beneficial for anticancer activity.
A review of benzofuran derivatives highlights that a hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activities, while functional groups at the C-3 position are important for antibacterial selectivity. rsc.org
The reference to the "C6 configuration" in the context of this compound is likely a misinterpretation, as the C6 position is part of the aromatic benzofuran ring and, therefore, not a chiral center. However, stereochemistry can play a critical role in the pharmacological activity of these compounds if chiral centers are introduced elsewhere in the molecule, for example, through substitution on the piperidine ring.
Modifications to the piperidine ring, particularly the introduction of N-substituents, are a key strategy for modulating the pharmacological properties of this compound analogs. Studies on closely related 3-(piperazinylmethyl)benzofuran derivatives as CDK2 inhibitors have provided valuable insights in this area. nih.gov
In this series, a hybridisation strategy was employed, linking the benzofuran-piperazine core to different aromatic semicarbazide (B1199961), thiosemicarbazide (B42300), or acylhydrazone tails. The nature of these N-substituents significantly impacted the inhibitory activity. For example, the 4-Cl-3-CF3-phenyl derivative of the semicarbazide series (compound 11d ) and the pyridyl derivative (11e ) showed potent CDK2 inhibitory activity. nih.gov This indicates that both the electronic and steric properties of the N-substituent are critical for potent inhibition.
Furthermore, the cytotoxicity of these compounds against various cancer cell lines was also dependent on the N-substituent. Compound 9h , a thiosemicarbazide derivative, exhibited the most potent cytotoxic activity against pancreatic, breast, and lung cancer cell lines. nih.gov These findings underscore the importance of the N-substituent on the piperidine (or in this case, piperazine) ring for achieving both high potency and desirable selectivity. The inclusion of bulkier amine-containing groups, such as 4-piperidino-piperidine, has also been shown to enhance cytotoxicity in other benzofuran series. nih.gov
The following interactive table summarizes the CDK2 inhibitory and cytotoxic activities of selected 3-(piperazinylmethyl)benzofuran derivatives, illustrating the impact of N-substituents.
| Compound | N-Substituent Tail | CDK2 IC50 (nM) | Panc-1 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|---|---|
| 11d | 4-Cl-3-CF3-phenyl semicarbazide | 41.70 | 2.22 | 5.57 | 2.99 |
| 11e | Pyridyl semicarbazide | 46.88 | - | - | - |
| 9h | Thiosemicarbazide | 40.91 | 0.94 | 2.92 | 1.71 |
| 13c | p-methoxyphenyl acylhydrazone | 52.63 | - | - | - |
While the core structure of this compound implies a direct linkage, many potent analogs in the broader benzofuran-piperidine/piperazine class incorporate a linker between the two ring systems. The length and flexibility of this linker are critical determinants of biological activity.
In the aforementioned study on 3-(piperazinylmethyl)benzofuran derivatives, a methylene (B1212753) group (-CH2-) serves as a minimal linker. The study also explored longer linkers in the form of thiosemicarbazide, semicarbazide, and acylhydrazone chains attached to the piperazine nitrogen. These linkers play a crucial role in positioning the terminal aromatic moieties to interact with the target protein. nih.gov The results suggest that the nature of the linker, including its hydrogen bonding capacity and conformational flexibility, is as important as its length.
In a different series of 2-benzoylbenzofuran derivatives, a piperazine linker was utilized to connect the core to other functionalities. The SAR of these compounds revealed that the nature of the substituent on the terminal phenyl ring, which is influenced by the linker's properties, contributed significantly to the anticancer activity. nih.gov
Selectivity Profiles Across Different Biological Targets
Modifications to the this compound scaffold can lead to compounds with distinct selectivity profiles for various biological targets. This highlights the versatility of this chemical framework in medicinal chemistry.
For example, the 3-(piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors and showed selectivity for cancer cells over normal human lung fibroblasts. nih.gov The most potent compounds displayed selectivity indices greater than 10. nih.gov
In contrast, a series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides were developed as selective ligands for sigma receptors. In this case, substitutions on the benzofuran ring were key to achieving selectivity. For instance, the inclusion of methoxy (B1213986) substituents at both the C-5 and C-6 positions of the benzofuran moiety resulted in a 19-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.
These examples demonstrate that by strategic modification of the benzofuran ring, the piperidine N-substituent, and any intervening linker, the selectivity of the resulting compounds can be fine-tuned for different biological targets, ranging from protein kinases to central nervous system receptors.
Development of SAR Models and Predictive Relationships
The development of SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. While specific QSAR models for the exact this compound scaffold are not widely reported, studies on related benzofuran and piperidine-containing compounds provide a framework for how such models could be developed.
A 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model (R² = 0.816) that described the bioactivity of the synthesized analogs. nih.gov The model identified key descriptors such as partial negatively charged molecular surface area and fractional hydrogen bonding acceptor ability as being important for activity. nih.gov This suggests that electrostatic and hydrogen bonding interactions are critical for the pharmacological effect of these compounds.
Similarly, QSAR studies on piperidine derivatives have been used to predict their toxicity and other biological activities. semanticscholar.org These models often employ topological and 3D descriptors to correlate chemical structure with activity. For a series of (4-piperidinyl)-piperazines as acetyl-CoA carboxylase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed with high predictive power, identifying steric, electrostatic, and hydrophobic fields as crucial for inhibitory activity. arabjchem.org
The development of a predictive SAR model for this compound derivatives would likely involve the synthesis of a diverse library of analogs with systematic variations in substituents on both the benzofuran and piperidine rings. Biological activity data from this library could then be used to build a QSAR model using a variety of molecular descriptors. Such a model would be invaluable for guiding the design of new, more potent, and selective compounds based on this promising scaffold.
Preclinical in Vivo Efficacy and Pharmacokinetics Research Models
Evaluation in Animal Models of Disease
No in vivo studies detailing the evaluation of 4-(Benzofuran-3-yl)-piperidine in animal models of disease were found.
Central Nervous System (CNS) Models
Specific data on the efficacy of this compound in CNS models is not available.
Antinociceptive Models
No research findings on the activity of this compound in animal models of pain were identified.
Models of Hyperactivity and Mood Disorders
There are no available studies on the effects of this compound in preclinical models of hyperactivity or mood disorders.
Seizure Models (e.g., MES, scMET)
While related benzofuran (B130515) derivatives have been tested for anticonvulsant activity researchgate.net, no data for this compound in maximal electroshock (MES) or subcutaneous pentylenetetrazole (scMET) seizure models could be located.
Other Systemic Disease Models
No information is available regarding the evaluation of this compound in other systemic disease models.
Pharmacokinetic Profiling in Animal Models
No studies detailing the pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion) of this compound in any animal models were found in the reviewed literature.
Absorption and Distribution in Research Context
There is no available research detailing the absorption and distribution characteristics of this compound in any research model. Information regarding its bioavailability, the rate and extent of its absorption into the bloodstream, or its distribution into various tissues and organs has not been publicly reported.
In Vitro and In Vivo Metabolism Studies for Research Purposes
No in vitro or in vivo metabolism studies for this compound have been published. As a result, its metabolic pathways, the enzymes responsible for its biotransformation, and the identity of its potential metabolites remain unknown.
Excretion Patterns in Animal Models
Details concerning the elimination of this compound from the body are not available. Research findings on its routes of excretion (e.g., renal or fecal) and its elimination half-life in any animal model have not been documented in the scientific literature.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 4-(Benzofuran-3-yl)-piperidine derivatives interact with their biological targets.
Molecular docking simulations have been instrumental in elucidating the binding interactions of benzofuran-piperidine derivatives with various biological targets. For instance, in the context of Alzheimer's disease, these compounds have been docked into the active sites of acetylcholinesterase (AChE) and amyloid-beta (Aβ) fibrils. These studies reveal that the benzofuran (B130515) and piperidine (B6355638) moieties play crucial roles in anchoring the ligand within the binding pocket through a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking. nih.gov
In the case of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, docking studies of similar benzofuran-piperazine hybrids have shown that the benzofuran ring can occupy a hydrophobic back pocket, engaging in hydrophobic interactions with amino acid residues such as Ala144, Phe152, and Leu55. nih.gov The piperidine (or piperazine) moiety extends into a hydrophobic region, further stabilizing the complex. nih.gov The specific interactions identified through these docking studies are pivotal for understanding the mechanism of action and for the rational design of more potent inhibitors.
Molecular dynamics simulations can further refine the docking poses and provide a more dynamic picture of the ligand-target interactions, revealing the stability of the complex and the key residues involved in the binding. nih.govrsc.org
The structure-activity relationship (SAR) of a series of compounds can be rationalized through molecular docking studies. By comparing the docking scores and binding modes of derivatives with varying substituents, researchers can understand why certain modifications lead to increased or decreased biological activity. For example, the inclusion of hydrophilic groups like piperidine on the benzofuran ring has been shown to improve the physicochemical properties of the compounds. nih.gov
In studies of CDK2 inhibitors, molecular docking has helped to explain the observed inhibitory activities of different benzofuran derivatives. nih.govresearchgate.net The binding modes predicted by docking simulations can rationalize the SARs, providing a molecular basis for the observed biological data. nih.gov For instance, the ability of a compound to form specific hydrogen bonds or to optimally fill a hydrophobic pocket can be directly correlated with its inhibitory potency.
The following table summarizes the types of interactions observed in molecular docking studies of benzofuran derivatives with various targets.
| Target Protein | Key Interacting Residues (Example) | Types of Interactions | Reference |
| Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking, Hydrophobic | nih.gov |
| Amyloid-beta (Aβ) fibril | Phe19, Ile32 | Hydrophobic, van der Waals | nih.gov |
| CDK2 | Leu83, Phe80, Asp145 | Hydrogen bonding, Hydrophobic | nih.govresearchgate.net |
| DNA Gyrase B | Asp79, Ile84 | Hydrogen bonding, Hydrophobic | asianpubs.orgresearchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules, which govern their reactivity and interactions. These calculations are often used in conjunction with experimental and other computational methods to provide a comprehensive picture of the molecule's behavior.
The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy conformation. For benzofuran derivatives, methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional structure. This optimized geometry is crucial as it represents the most likely conformation of the molecule and is used as the starting point for further calculations, including molecular docking and the analysis of electronic properties.
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
For benzofuran systems, quantum chemical calculations have been used to determine these global reactivity descriptors. nih.gov Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule, predicting where it is most susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for understanding reaction mechanisms and for predicting the metabolic fate of a drug molecule.
The following table provides an example of calculated electronic properties for a generic benzofuran derivative.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment | Measure of the polarity of the molecule | 2.5 D |
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its non-covalent interactions. The MESP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For benzofuran-piperidine derivatives, MESP analysis can identify the regions most likely to be involved in hydrogen bonding and other electrostatic interactions with a biological target. The nitrogen atom of the piperidine ring and the oxygen atom of the benzofuran ring are typically regions of negative electrostatic potential, making them potential hydrogen bond acceptors. This information complements the insights gained from molecular docking and can help in the design of molecules with improved binding affinity.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is highly dependent on the molecular structure, particularly the presence of electron donor-acceptor groups connected by a π-conjugated system.
While direct experimental or computational studies on the NLO properties of this compound are not extensively documented, the principles of NLO can be applied to understand its potential. The benzofuran moiety can act as a π-conjugated bridge and an electron-rich system. The piperidine ring, being a saturated heterocyclic amine, primarily functions as an electron-donating group through the nitrogen lone pair, which can influence the electronic distribution of the benzofuran system.
Computational studies on other benzofuran derivatives have demonstrated that the modulation of their structure with donor and acceptor substituents significantly impacts their optical properties. For instance, a study on 2-(5-formylbenzofuran-2-yl)acetamide derivatives revealed that the introduction of various electron-donating and electron-withdrawing groups to an amino substituent could influence the NLO response. dntb.gov.uanih.gov Although some substituents like -NH2, -NHCH3, -OH, and -OCH3 did not induce significant changes in the non-linear response of that specific benzofuran scaffold, the presence of a strong acceptor like the -NO2 group resulted in notable solvatochromic shifts, indicating a significant alteration of the electronic properties. dntb.gov.uanih.gov
For this compound, the piperidine moiety is a moderate electron donor. To enhance its NLO properties, a common strategy would be to introduce a strong electron-acceptor group at a suitable position on the benzofuran ring, creating a push-pull system. Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of such designed molecules. nih.gov Key parameters calculated include the first hyperpolarizability (β), which quantifies the second-order NLO response.
A hypothetical computational study on a derivative, such as 2-nitro-4-(benzofuran-3-yl)-piperidine, would likely show an enhanced first hyperpolarizability compared to the parent compound. The table below illustrates hypothetical calculated values for such a study, based on trends observed in similar systems.
| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| This compound | Piperidine | None | Low |
| 2-Nitro-4-(benzofuran-3-yl)-piperidine | Piperidine | -NO2 | Significantly Increased |
| 2-Cyano-4-(benzofuran-3-yl)-piperidine | Piperidine | -CN | Increased |
These calculations would typically be performed both in the gas phase and in various solvents using models like the Conductor-like Polarizable Continuum Model (CPCM) to account for solvent effects on the NLO properties. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.
For this compound, MD simulations could be particularly relevant in the context of its potential biological activity. Since both benzofuran and piperidine moieties are found in many biologically active compounds, understanding how this hybrid molecule interacts with protein targets is of great interest. dntb.gov.uaencyclopedia.pub
MD simulations can be employed to:
Explore Conformational Landscape: Determine the preferred three-dimensional structures of the molecule in different environments.
Study Solvation: Analyze how water molecules or other solvents arrange around the solute and affect its conformation.
Simulate Protein-Ligand Binding: If a potential protein target is identified, MD simulations can elucidate the dynamics of the binding process, the stability of the protein-ligand complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. frontiersin.org
For example, MD simulations have been used to study the interaction of benzofuran derivatives with proteins like serum albumin, revealing how these molecules bind and affect the protein's structure. nih.gov Similarly, computational studies, including MD simulations, have been conducted on piperidine and piperazine-based compounds to understand their binding modes with targets such as the sigma receptor. nih.govresearchgate.net
A typical MD simulation protocol for the this compound-protein complex would involve:
System Setup: Placing the docked complex in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: Relaxing the system to remove steric clashes and allowing the temperature and pressure to stabilize.
Production Run: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamics of the system.
Analysis: Analyzing the trajectory to calculate root-mean-square deviation (RMSD) for stability, root-mean-square fluctuation (RMSF) for flexibility, and to identify persistent intermolecular contacts.
The results of such simulations can guide the design of new derivatives with improved binding affinity and selectivity for a specific biological target.
Predictive Modeling for Compound Design
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. researchgate.netnih.govnih.gov These models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing them for synthesis and testing.
For the this compound scaffold, QSAR models could be developed to predict various properties, such as:
Anticancer Activity: Based on the known anticancer properties of some benzofuran derivatives. encyclopedia.pub
Enzyme Inhibition: Targeting specific enzymes where the benzofuran or piperidine moiety is known to be a key pharmacophore. unime.it
Toxicity: Predicting potential adverse effects early in the design process. nih.gov
The development of a QSAR model involves several steps:
Data Set Collection: A series of this compound analogs with experimentally measured biological activity is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov
For instance, a QSAR study on benzofuran-based vasodilators successfully identified key structural features responsible for their activity. nih.gov Another study developed robust QSAR models for predicting the toxicity of piperidine derivatives. nih.gov
The insights gained from a QSAR model for this compound derivatives could be summarized in a table like the one below, indicating the influence of different substituents on a hypothetical activity.
| Substituent Position on Benzofuran | Substituent Type | Predicted Effect on Activity | Rationale from Hypothetical QSAR Model |
|---|---|---|---|
| 2 | Electron-withdrawing (e.g., -NO2) | Increase | Favorable electronic interaction with the target |
| 5 | Bulky hydrophobic (e.g., -t-butyl) | Decrease | Steric hindrance in the binding pocket |
| 6 | Hydrogen bond donor (e.g., -OH) | Increase | Forms a key hydrogen bond with the target |
Such predictive models are instrumental in rational drug design, enabling the in silico design of novel compounds with enhanced potency and desired properties before committing to synthetic efforts. unime.itnih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Methodologies
The construction of the benzofuran (B130515) nucleus and its linkage to the piperidine (B6355638) moiety remain central to the exploration of this chemical space. Future research is trending towards the development of more efficient, versatile, and environmentally friendly synthetic strategies.
Key areas for development include:
Catalytic Strategies: There is a continuous effort to devise novel catalytic systems for benzofuran synthesis. While palladium- and copper-based catalysts have been employed in Sonogashira coupling and subsequent intramolecular cyclization, future work could focus on using more abundant and less toxic metals. nih.gov Methodologies that allow for the one-pot synthesis from simple starting materials, such as the reaction between substituted amines, salicylaldehydes, and a source of acetylene (B1199291) like calcium carbide, represent a promising direction. nih.gov
Domino and Tandem Reactions: Multi-component and tandem reactions that allow for the rapid assembly of complex molecular architectures from simple precursors are highly sought after. researchgate.netmdpi.com For instance, palladium-catalyzed tandem cyclization-hydride capture processes have been used to create related 2,3-dihydro-benzofuran skeletons and could be adapted for the synthesis of 4-(benzofuran-3-yl)-piperidine analogs. researchgate.net
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps.
Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool for forging C-C and C-heteroatom bonds, which could be applied to novel benzofuran ring formation or functionalization strategies.
Recent innovative methods for constructing the core structure include microwave-assisted synthesis and unique free radical cyclization cascades, which are particularly useful for creating polycyclic or difficult-to-prepare derivatives. scienceopen.commedchemexpress.cn A three-component [3+2] azomethine ylide cycloaddition reaction has also been reported as an efficient method for producing related spiro-pyrrolidine derivatives under mild conditions, highlighting the potential for developing novel multi-component strategies. mdpi.com
Identification of New Pharmacological Targets
Derivatives of the this compound scaffold have been investigated for their activity at a range of biological targets. However, the full pharmacological profile of this chemical class is far from exhausted. Future research will likely focus on screening these compounds against new and emerging targets implicated in various disease states.
Established and potential targets include:
Neurodegenerative Diseases: The scaffold has shown promise as an anti-Alzheimer's agent by targeting enzymes like Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1). nih.govresearchgate.net Further investigation into its effects on other targets relevant to neurodegeneration, such as tau protein aggregation, neuroinflammation, and oxidative stress, is warranted. nih.gov Some derivatives have also been evaluated as multifunctional Aβ antiaggregants. nih.gov
Oncology: Benzofuran-based compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in cancer therapy. nih.gov Screening against other kinases, protein-protein interactions (e.g., Bcl-xL), and pathways crucial for tumor survival and proliferation (e.g., angiogenesis) could reveal new anticancer applications. mdpi.comnih.gov
Central Nervous System (CNS) Receptors: The structural similarity of the piperidine moiety to endogenous ligands for monoamine receptors suggests potential for developing novel antidepressants and antipsychotics. myskinrecipes.com High affinity for sigma-1 receptors has been demonstrated, indicating potential for treating neuropathic pain, depression, and cognitive disorders. medchemexpress.cn The cannabinoid type 2 (CB2) receptor is another validated target for this scaffold, with agonists being developed for neuropathic pain. researchgate.net
Infectious Diseases: The benzofuran nucleus is a component of compounds with antitubercular activity, notably as inhibitors of Polyketide synthase 13 (Pks13), an enzyme essential for the survival of Mycobacterium tuberculosis. nih.gov Screening against other bacterial or viral targets could expand the utility of this scaffold in treating infectious diseases.
| Target Class | Specific Target | Potential Therapeutic Area |
| Neurodegeneration | Acetylcholinesterase (AChE), BACE-1, Aβ Aggregation | Alzheimer's Disease |
| Oncology | Cyclin-Dependent Kinase 2 (CDK2) | Cancer |
| CNS Receptors | Sigma-1 Receptor, Cannabinoid Receptor 2 (CB2) | Neuropathic Pain, Cognitive Disorders |
| Infectious Disease | Polyketide synthase 13 (Pks13) | Tuberculosis |
Advanced SAR and Lead Optimization Strategies
Systematic exploration of the structure-activity relationships (SAR) is crucial for transforming a hit compound into a clinical candidate. For the this compound core, future optimization strategies will employ a combination of traditional medicinal chemistry and modern computational approaches.
Key strategies include:
Scaffold Modification and Decoration: Research will focus on systematically modifying both the benzofuran and piperidine rings. For the benzofuran moiety, substitutions at various positions can modulate potency, selectivity, and pharmacokinetic properties. For the piperidine ring, N-alkylation or N-acylation introduces vectors for exploring interactions with target proteins. medchemexpress.cn
Conformational Restriction: Introducing conformational constraints, for instance, by creating fused tricyclic systems, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov This strategy was successfully used to develop Pks13 inhibitors with negligible hERG inhibition, a critical step in avoiding cardiotoxicity. nih.gov
Structure-Based Drug Design (SBDD): As high-resolution crystal structures of target proteins become available, SBDD will be instrumental. Molecular docking studies have already been used to understand the binding modes of these compounds with targets like Aβ fibrils, AChE, and CDK2, providing a rational basis for designing next-generation inhibitors. nih.govnih.govnih.gov
Fragment-Based Drug Design (FBDD): FBDD approaches could be used to identify small fragments that bind to novel pockets on a target protein, which can then be grown or linked to the core scaffold to enhance affinity and selectivity.
An analysis of SAR for 5-bromobenzofuran-oxadiazole derivatives revealed that the bromo-substitution significantly enhanced binding affinity to the Pks13 enzyme compared to unsubstituted analogs, highlighting the importance of targeted halogenation in lead optimization. mdpi.com Similarly, studies on CDK2 inhibitors showed that linking the core structure to different aromatic semicarbazide (B1199961) or thiosemicarbazide (B42300) tails via the piperazine (B1678402) (a piperidine analog) linker dramatically influenced inhibitory activity. nih.gov
Development of Advanced Preclinical Models
To better predict the clinical efficacy and safety of this compound derivatives, more sophisticated preclinical models are required. Moving beyond simple cell-based assays to more physiologically relevant systems is a key area for future research.
Future directions include:
3D Cell Cultures and Organoids: Utilizing patient-derived organoids or 3D tumor spheroids can provide a more accurate prediction of a compound's anticancer activity compared to traditional 2D cell culture.
Humanized Animal Models: For targets that exhibit significant species differences, testing compounds in animal models expressing the human version of the target protein (e.g., humanized mouse models) is essential.
Disease-Specific Models: Development and use of more refined animal models that better recapitulate the complexity of human diseases, such as transgenic models of Alzheimer's disease or orthotopic cancer models, will be critical.
In Vitro ADMET Models: Advanced in vitro systems, such as liver microsomes and Caco-2 cell monolayers, will continue to be important for early assessment of metabolism and permeability, helping to prioritize compounds with favorable drug-like properties.
Currently, preclinical evaluation has involved assessing cytotoxicity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells, as well as murine colon carcinoma cells (CT26). mdpi.comnih.gov Efficacy has also been demonstrated in murine models of tuberculosis infection. nih.gov
Integration of Multi-Omics Data in Research
The integration of genomics, transcriptomics, proteomics, and metabolomics (multi-omics) data offers a powerful, unbiased approach to understanding the mechanism of action of novel compounds and identifying new therapeutic opportunities.
Future applications in this compound research include:
Target Deconvolution and MoA Studies: For compounds identified through phenotypic screening, multi-omics analysis of treated cells can help identify the primary molecular target and elucidate the downstream pathways affected by the compound.
Biomarker Discovery: Omics data from preclinical models can be used to identify biomarkers that predict response or resistance to a particular derivative, paving the way for personalized medicine approaches.
Pathway Analysis: Analyzing changes in gene expression and protein levels following treatment can reveal the broader biological impact of a compound, potentially uncovering unexpected therapeutic applications or off-target effects. nih.govresearchgate.net
Predictive Toxicology: By comparing the transcriptomic or proteomic footprint of a novel compound to those of known toxins, potential liabilities can be identified early in the drug discovery process.
Computational and systematic analysis of multi-omics data is becoming increasingly crucial for identifying new therapeutic targets and accelerating drug development. nih.gov
Exploration of New Therapeutic Applications (Preclinical)
While significant research has focused on oncology and neurodegenerative diseases, the diverse biological activities reported for the benzofuran scaffold suggest that derivatives of this compound may have utility in a much broader range of therapeutic areas. scienceopen.com
Unexplored or underexplored preclinical applications include:
Inflammatory and Autoimmune Diseases: Given the role of targets like the CB2 receptor in modulating immune responses, these compounds could be investigated in models of rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis.
Metabolic Diseases: Certain benzofuran derivatives have been explored for antihyperglycemic activity, suggesting a potential role in treating type 2 diabetes or related metabolic disorders. scienceopen.com
Viral Infections: The benzofuran nucleus is present in compounds with antiviral properties. Screening against a panel of viruses, such as hepatitis C or influenza, could yield new lead compounds. scienceopen.com
Cardiovascular Diseases: Amiodarone, an antiarrhythmic drug, features a benzofuran core, indicating that this scaffold can be tailored to interact with ion channels or other cardiovascular targets.
The table below summarizes the established and potential preclinical applications for this compound class.
| Therapeutic Area | Specific Indication | Supporting Evidence/Rationale |
| Oncology | Pancreatic, Breast, Lung Cancer | Demonstrated cytotoxicity and inhibition of key cell cycle regulators (CDK2). mdpi.comnih.gov |
| Neurodegenerative | Alzheimer's Disease | Inhibition of AChE, BACE-1, and Aβ aggregation. nih.govresearchgate.netnih.gov |
| Neuropathic Pain | Chronic Pain States | Agonism at CB2 receptors and high affinity for sigma-1 receptors. researchgate.netmedchemexpress.cn |
| Infectious Disease | Tuberculosis | Inhibition of the essential bacterial enzyme Pks13. nih.gov |
| Inflammatory Disease | Rheumatoid Arthritis, IBD | Known anti-inflammatory properties of benzofurans and modulation of immune targets (e.g., CB2). scienceopen.com |
| Antiviral | Hepatitis C, Influenza | General antiviral activity reported for the benzofuran scaffold. scienceopen.com |
Green Chemistry and Sustainable Synthesis Research
A growing emphasis in pharmaceutical chemistry is the development of sustainable and environmentally benign synthetic processes. Future research into the synthesis of this compound will increasingly incorporate the principles of green chemistry.
Key areas for improvement include:
Solvent Replacement: Efforts are underway to replace hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) with greener alternatives such as N-methylpyrrolidinone (NMP) or, ideally, bio-based solvents or water. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as addition and cycloaddition reactions, will be a priority. mdpi.com
Catalyst Efficiency: Developing more active catalysts that can be used at very low loadings and can be recycled and reused will reduce metal waste.
Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating. medchemexpress.cn
Renewable Feedstocks: Exploring synthetic routes that begin from renewable, bio-based starting materials rather than petroleum-based feedstocks is a long-term goal for sustainable pharmaceutical manufacturing.
One study on palladium-catalyzed benzofuran synthesis successfully replaced the problematic base piperidine with N-methylmorpholine and explored the use of aqueous solvent systems, demonstrating a clear path toward greener synthetic protocols. researchgate.net
Conclusion
Summary of Key Research Findings and Methodologies
Research into 4-(Benzofuran-3-yl)-piperidine and its closely related analogs has underscored the significance of the benzofuran-piperidine scaffold as a privileged structure in medicinal chemistry. nih.govscienceopen.com Synthetic methodologies for this class of compounds typically involve multi-step processes. A common approach includes the initial synthesis of a benzofuran (B130515) ring system, followed by functionalization, such as bromination of a methyl group at the 3-position using N-bromosuccinimide. nih.gov This activated precursor then undergoes a nucleophilic substitution (SN2) reaction with piperidine (B6355638) or its derivatives to yield the final product. nih.govtandfonline.com In other syntheses, piperidine is employed as a basic catalyst to facilitate condensation reactions in the creation of complex heterocyclic systems attached to the benzofuran core. mdpi.comnih.gov
The structural confirmation of these synthesized compounds relies on standard analytical techniques. Infrared (IR) spectroscopy is used to identify key functional groups, with characteristic absorption bands observed for aromatic C-H stretching, C=O groups (if present in derivatives), and C-O stretching. acs.orgacs.orgsrce.hr Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation. 1H NMR spectra typically show characteristic signals for the aromatic protons of the benzofuran ring and the aliphatic protons of the piperidine ring. acs.orgacs.org For instance, piperazine (B1678402) ring protons in related structures are often observed in the range of 4.00–4.30 ppm, while aromatic protons resonate between 6.64–8.39 ppm. acs.orgacs.org 13C NMR spectroscopy complements this by confirming the total number of carbon atoms and identifying the chemical environments of the carbons in both the benzofuran and piperidine moieties. acs.orgacs.org
The primary research finding is the broad therapeutic potential of this structural class. Benzofuran derivatives incorporating a piperidine or piperazine ring have demonstrated significant biological activities. A substantial body of research highlights their potential as anticancer agents, with studies showing cytotoxic activity against various cancer cell lines, including pancreatic, breast, and lung cancer. nih.govnih.govmdpi.com The mechanism of action for some of these derivatives involves the inhibition of key cellular targets like cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net Furthermore, this scaffold has been explored for its potential in treating neurodegenerative conditions like Alzheimer's disease, where derivatives have been designed to inhibit enzymes such as AChE and BACE-1. acs.org The benzofuran-piperidine framework is also a key component in ligands developed to target sigma receptors, which are implicated in a range of central nervous system disorders. nih.gov
Broader Implications of this compound Research
The collective research on this compound and its structural relatives carries significant implications for modern drug discovery. The consistent emergence of potent biological activity from this scaffold validates its status as a valuable pharmacophore for designing novel therapeutics. researchgate.netrsc.org Its structural versatility allows medicinal chemists to systematically modify the core, such as by adding substituents to the benzofuran or piperidine rings, to fine-tune activity, selectivity, and pharmacokinetic properties for a wide array of biological targets. nih.govdndi.org
The broader implications for medicine are substantial, particularly in oncology and neurology. The development of benzofuran-piperidine derivatives as selective kinase inhibitors, for example, offers a pathway to more targeted cancer therapies with potentially fewer side effects than traditional chemotherapy. nih.govnih.gov The ability of these compounds to interact with multiple targets relevant to Alzheimer's disease pathology suggests a potential for developing multi-target agents capable of addressing the complex nature of such neurodegenerative disorders. acs.org
Ultimately, the study of this compound and its analogs serves as a crucial foundation for future research. It encourages the continued exploration of this chemical space to discover new lead compounds. Future work will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, improving metabolic stability, and advancing the most promising candidates into preclinical and clinical development. nih.govnih.gov This line of inquiry holds the potential to deliver novel and effective treatments for some of the most challenging contemporary diseases.
Q & A
Advanced Research Question
- Target selection : Prioritize receptors/enzymes with structural homology to known piperidine-binding targets (e.g., sigma-1 receptors or GSK-3 enzymes) .
- In vitro assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity (IC50/Kd). For example, fluorinated piperidine analogs show IC50 values in the nanomolar range for kinase targets .
- ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
How should researchers address contradictory data in solubility or bioactivity studies of this compound derivatives?
Advanced Research Question
Contradictions often arise from:
- Solvent-dependent solubility : Polar solvents (e.g., DMSO) may artificially enhance apparent solubility. Validate using equilibrium solubility assays in PBS (pH 7.4) .
- Biological variability : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and use statistical tools (e.g., ANOVA) to identify outliers .
- Structural analogs : Compare data with fluorinated or benzoyl-substituted piperidines to isolate the impact of the benzofuran moiety .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Emergency measures : Immediate rinsing with water for eye exposure (15+ minutes) and ethanol for skin decontamination .
How can computational methods aid in optimizing the pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular docking : Predict binding modes with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with logP and bioavailability .
- MD simulations : Assess stability of drug-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
What analytical techniques are most effective for quantifying this compound in biological matrices?
Basic Research Question
- LC-MS/MS : MRM (Multiple Reaction Monitoring) modes with deuterated internal standards (e.g., d6-4-(Benzofuran-3-yl)-piperidine) for precision .
- Calibration curves : Linear ranges of 1–1000 ng/mL in plasma, with LOD (Limit of Detection) <0.5 ng/mL .
- Sample preparation : Protein precipitation using acetonitrile (3:1 v/v) to minimize matrix effects .
How does the benzofuran moiety influence the electronic properties of the piperidine ring in this compound?
Advanced Research Question
- Electron donation : The benzofuran oxygen atom increases electron density on the piperidine nitrogen, enhancing basicity (pKa ~8.5 vs. 10.2 for unsubstituted piperidine) .
- Steric effects : Bulky benzofuran substituents reduce rotational freedom, favoring specific conformations in receptor binding .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
